Cas no 5450-40-8 (3-(2-hydroxyethyl)-3-azatricyclo7.3.1.0^{5,13}trideca-1(13),5,7,9,11-pentaene-2,4-dione)

5450-40-8 structure
Nome del prodotto:3-(2-hydroxyethyl)-3-azatricyclo7.3.1.0^{5,13}trideca-1(13),5,7,9,11-pentaene-2,4-dione
3-(2-hydroxyethyl)-3-azatricyclo7.3.1.0^{5,13}trideca-1(13),5,7,9,11-pentaene-2,4-dione Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Benz[de]isoquinoline-1,3(2H)-dione,2-(2-hydroxyethyl)-
- 2-(2-HYDROXYEHTYL)-1H-BENZ[DE] ISOQUINOLINE-1,3(2H)-DILONE
- 2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 2-(2-hydroxyethyl)benzo[de]isoquinoline-1,3-dione
- 2-(1-(2-CHLOROPHENYL)-1H-PYRAZOL-5-YL)THIAZOLE
- 2-(2-Hydroxyehtyl)-1H-benz[de] isoquinoline-1,3(2H)-dione
- 2-(2-Hydroxy-ethyl)-benzo[de]isoquinoline-1,3-dione
- N-(2-Ethanol)-1,8-naphthalenimide
- N-(2-ethanol)-1,8-naphthalimide
- N-(2-ethoxy)-1,8-naphthalimide
- N-(2'-hydroxyethyl)-1,8-naphthalimide
- 3-(2-hydroxyethyl)-3-azatricyclo7.3.1.0^{5,13}trideca-1(13),5,7,9,11-pentaene-2,4-dione
- D1N3AMB16I
- 2-Naphthalimidoethyl alcohol
- MFCD00033720
- JS-220C
- SR-01000393930-1
- DTXSID80202909
- AKOS000526101
- UNII-D1N3AMB16I
- BRD-K73009552-001-05-9
- F1467-0864
- NAPHTHALIMIDE, N-(2-HYDROXYETHYL)-
- 2-(2-HYDROXYETHYL)-1H-BENZ(DE)ISOQUINOLINE-1,3(2H)-DIONE
- AB00074361-01
- BDBM50491607
- HY-118213
- FT-0681138
- N-(2-hydroxyethyl)-Naphthalimide
- J-505637
- NSC-11547
- CS-0065447
- EU-0034075
- XKPZHSCHHBRGLY-UHFFFAOYSA-N
- SMR000504952
- SR-01000393930
- 2-(2-Hydroxyethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione
- CHEMBL44709
- MLS001202775
- N-(2-HYDROXYETHYL)NAPHTHALIMIDE
- N-(2-Hydroxyethyl)naphthalene-1,8-dicarboximide
- 1H-BENZ(DE)ISOQUINOLINE-1,3(2H)-DIONE, 2-(2-HYDROXYETHYL)-
- NSC11547
- N-(2-hydroxyethyl)-1,8-naphthalimide
- 5450-40-8
- SCHEMBL4997995
- AC-13696
- 3-(2-hydroxyethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione
- CBDivE_001856
- AG-606/00922064
- NSC 11547
- 3-(2-HYDROXYETHYL)-3-AZATRICYCLO[7.3.1.0?,(1)(3)]TRIDECA-1(13),5,7,9,11-PENTAENE-2,4-DIONE
- G90073
- STK874281
-
- MDL: MFCD00033720
- Inchi: InChI=1S/C14H11NO3/c16-8-7-15-13(17)10-5-1-3-9-4-2-6-11(12(9)10)14(15)18/h1-6,16H,7-8H2
- Chiave InChI: XKPZHSCHHBRGLY-UHFFFAOYSA-N
- Sorrisi: C1=CC2=C3C(=C1)C(=O)N(CCO)C(=O)C3=CC=C2
Proprietà calcolate
- Massa esatta: 241.07400
- Massa monoisotopica: 241.074
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 18
- Conta legami ruotabili: 2
- Complessità: 338
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 57.6Ų
- XLogP3: 1.5
Proprietà sperimentali
- Densità: 1.404
- Punto di ebollizione: 461.5°Cat760mmHg
- Punto di infiammabilità: 232.9°C
- Indice di rifrazione: 1.699
- PSA: 59.30000
- LogP: 0.94500
3-(2-hydroxyethyl)-3-azatricyclo7.3.1.0^{5,13}trideca-1(13),5,7,9,11-pentaene-2,4-dione Informazioni sulla sicurezza
- Dichiarazione di pericolo: Irritant
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:IRRITANT
3-(2-hydroxyethyl)-3-azatricyclo7.3.1.0^{5,13}trideca-1(13),5,7,9,11-pentaene-2,4-dione Dati doganali
- CODICE SA:2933990090
- Dati doganali:
Codice doganale cinese:
2933990090Panoramica:
293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
3-(2-hydroxyethyl)-3-azatricyclo7.3.1.0^{5,13}trideca-1(13),5,7,9,11-pentaene-2,4-dione Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
abcr | AB235917-500 mg |
2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, 95%; . |
5450-40-8 | 95% | 500 mg |
€132.00 | 2023-07-20 | |
TRC | B444505-5mg |
2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione |
5450-40-8 | 5mg |
$ 65.00 | 2022-06-07 | ||
abcr | AB235917-1 g |
2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, 95%; . |
5450-40-8 | 95% | 1 g |
€187.10 | 2023-07-20 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65608-5g |
N-(2-hydroxyethyl)-Naphthalimide |
5450-40-8 | 98% | 5g |
¥8910.00 | 2023-09-08 | |
Key Organics Ltd | JS-220C-5MG |
2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3 (2H)-dione |
5450-40-8 | >97% | 5mg |
£46.00 | 2025-02-09 | |
Key Organics Ltd | JS-220C-1G |
2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3 (2H)-dione |
5450-40-8 | >97% | 1g |
£88.00 | 2025-02-09 | |
Key Organics Ltd | JS-220C-0.5G |
2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3 (2H)-dione |
5450-40-8 | >97% | 0.5g |
£55.00 | 2025-02-09 | |
Key Organics Ltd | JS-220C-5g |
2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3 (2H)-dione |
5450-40-8 | >97% | 5g |
£396.00 | 2025-02-09 | |
1PlusChem | 1P00DF2D-5g |
2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione |
5450-40-8 | ≥95% | 5g |
$703.00 | 2025-02-26 | |
1PlusChem | 1P00DF2D-50mg |
2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione |
5450-40-8 | 95% | 50mg |
$68.00 | 2025-02-26 |
3-(2-hydroxyethyl)-3-azatricyclo7.3.1.0^{5,13}trideca-1(13),5,7,9,11-pentaene-2,4-dione Letteratura correlata
-
1. Synthesis and spectral properties of novel laser copolymers based on modified rhodamine 6G and 1,8-naphthalimideHe Tian,Yuanjun He,Chen-Pin Chang J. Mater. Chem. 2000 10 2049
-
Zhou Qing,Pierre Audebert,Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem. 2011 35 1678
-
Yasuyuki Irie,Takahiro Yamanaka,Kensuke Naka RSC Adv. 2016 6 8346
-
Mohammed K. Abdel-Hamid,Kylie A. Macgregor,Luke R. Odell,Ngoc Chau,Anna Mariana,Ainslie Whiting,Phillip J. Robinson,Adam McCluskey Org. Biomol. Chem. 2015 13 8016
-
Yasuyuki Irie,Takahiro Yamanaka,Kensuke Naka RSC Adv. 2016 6 8346
5450-40-8 (3-(2-hydroxyethyl)-3-azatricyclo7.3.1.0^{5,13}trideca-1(13),5,7,9,11-pentaene-2,4-dione) Prodotti correlati
- 5521-31-3(C.I.Vat Red 23)
- 1426142-63-3(YVEUDQPFQNWVPS-UHFFFAOYSA-N)
- 2353790-23-3(Tert-butyl 3-amino-3-(3-hydroxy-4-methoxyphenyl)propanoate)
- 1305712-31-5(rac-1-(3aR,6aR)-octahydropyrrolo2,3-cpyrrol-1-yl-3,3-dimethylbutan-1-one hydrochloride)
- 1639789-15-3(2,6-Bis(trifluoromethyl)pyridin-3-ylboronic acid)
- 2506282-20-6((2S,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid)
- 2167865-86-1(ethyl 6-(2-methylpropyl)piperidine-3-carboxylate)
- 2680821-98-9(Benzyl 6-hydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate)
- 2202427-81-2(2-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyrazine)
- 470716-51-9(2-((4-Chlorophenylsulfonyl)methyl)-1,4-difluorobenzene)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:5450-40-8)3-(2-hydroxyethyl)-3-azatricyclo7.3.1.0^{5,13}trideca-1(13),5,7,9,11-pentaene-2,4-dione

Purezza:99%
Quantità:1g
Prezzo ($):207.0
atkchemica
(CAS:5450-40-8)3-(2-hydroxyethyl)-3-azatricyclo7.3.1.0^{5,13}trideca-1(13),5,7,9,11-pentaene-2,4-dione

Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta